molecular formula C24H19BrClN3O3 B2913120 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid CAS No. 150965-85-8

1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

Cat. No. B2913120
CAS RN: 150965-85-8
M. Wt: 512.79
InChI Key: MOSNFJWSPLHORV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzofuran ring, which is a type of aromatic heterocycle, as well as an imidazole ring, which is a type of diazole . The compound also contains a carboxylic acid group, a bromine atom, a chlorine atom, and a cyanophenyl group .


Molecular Structure Analysis

The molecular formula of the compound is C24H19BrClN3O3 . This indicates that the compound contains 24 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point and boiling point, are not available for this compound .

Scientific Research Applications

Angiotensin II Receptor Antagonism

One significant application of compounds similar to 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is in the development of nonpeptide angiotensin II receptor antagonists. These compounds, such as N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects upon oral administration, differing from earlier series that were active mainly intravenously. The introduction of acidic groups, especially ortho-substituted acids, has been essential for achieving high affinity for the angiotensin II receptor and good oral antihypertensive potency. Among these, tetrazole derivatives have been found to be the most effective, with DuP 753 being developed for the treatment of hypertension (Carini et al., 1991).

Green Synthesis Techniques

Another research application involves the use of green, one-pot, solvent-free synthesis techniques. For instance, 1,2,4,5-tetrasubstituted imidazoles have been synthesized using a Brønsted acidic ionic liquid as a novel and reusable catalyst under solvent-free conditions. This method represents an efficient and environmentally friendly approach to synthesizing such compounds (Davoodnia et al., 2010).

Synthesis of Benzofuran Derivatives

The synthesis of benzofuran derivatives under conventional and non-conventional methods also highlights the versatility of compounds related to 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. These methods provide valuable pathways for creating novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Sapkal et al., 2010).

Development of Novel NLO Materials

The synthesis and characterization of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlight the potential of related compounds in the field of nonlinear optics (NLO). These compounds have shown significant optical nonlinearity, suggesting their potential as candidates for optical limiting applications, which is crucial for the development of advanced optical materials (Chandrakantha et al., 2013).

properties

IUPAC Name

3-[[3-bromo-2-(2-cyanophenyl)-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrClN3O3/c1-2-3-8-19-28-23(26)21(24(30)31)29(19)13-14-9-10-18-17(11-14)20(25)22(32-18)16-7-5-4-6-15(16)12-27/h4-7,9-11H,2-3,8,13H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSNFJWSPLHORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C#N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

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